

# Spectroscopic Profile of Dibromiodomethane: A Technical Guide

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## Compound of Interest

Compound Name: *Dibromiodomethane*

CAS No.: *593-94-2*

Cat. No.: *B121520*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dibromiodomethane** ( $\text{CHBr}_2\text{I}$ ), a trihalomethane of interest in environmental science and synthetic chemistry. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols, based on established methodologies for halogenated hydrocarbons, are also provided to facilitate the acquisition and interpretation of spectral data.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **dibromiodomethane**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Dibromiodomethane**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~5.5 - 6.0	Singlet (s)	Not Applicable	CHBr <sub>2</sub> I

Note: The chemical shift is an estimate based on analogous halogenated methanes. The exact value may vary depending on the solvent and experimental conditions.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Dibromiodomethane**

Chemical Shift ( $\delta$ ) ppm	Assignment
-39.3	CHBr <sub>2</sub> I

## Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for **Dibromiodomethane**

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~3020	C-H Stretch	Medium
~670	C-Br Stretch	Strong
~590	C-I Stretch	Strong

Note: Peak positions are approximate and can be influenced by the sampling method (e.g., neat liquid, solution).

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Dibromiodomethane**

m/z	Relative Intensity (%)	Assignment
298, 300, 302	Variable	[CHBr <sub>2</sub> I] <sup>+</sup> (Molecular Ion)
221, 223	Variable	[CHBrI] <sup>+</sup>
171, 173	Variable	[CHBr <sub>2</sub> ] <sup>+</sup>
141	Variable	[CHI] <sup>+</sup>
127	High	[I] <sup>+</sup>
91, 93	Variable	[CHBr] <sup>+</sup>

Note: The isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br in approximately 1:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing two bromine atoms, and M, M+2 peaks for fragments with one bromine atom.

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **dibromoiodomethane**.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 10-20 mg of **dibromoiodomethane** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the spectrum using a standard single-pulse experiment.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
  - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

- Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Switch the probe to the <sup>13</sup>C frequency.
  - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
  - Set the spectral width to cover the expected range for halocarbons (e.g., -50 to 50 ppm).
  - A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
  - Place one to two drops of liquid **dibromiodomethane** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
  - Carefully place a second salt plate on top to create a thin liquid film between the plates.
  - Mount the plates in the spectrometer's sample holder.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the sample in the beam path and acquire the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

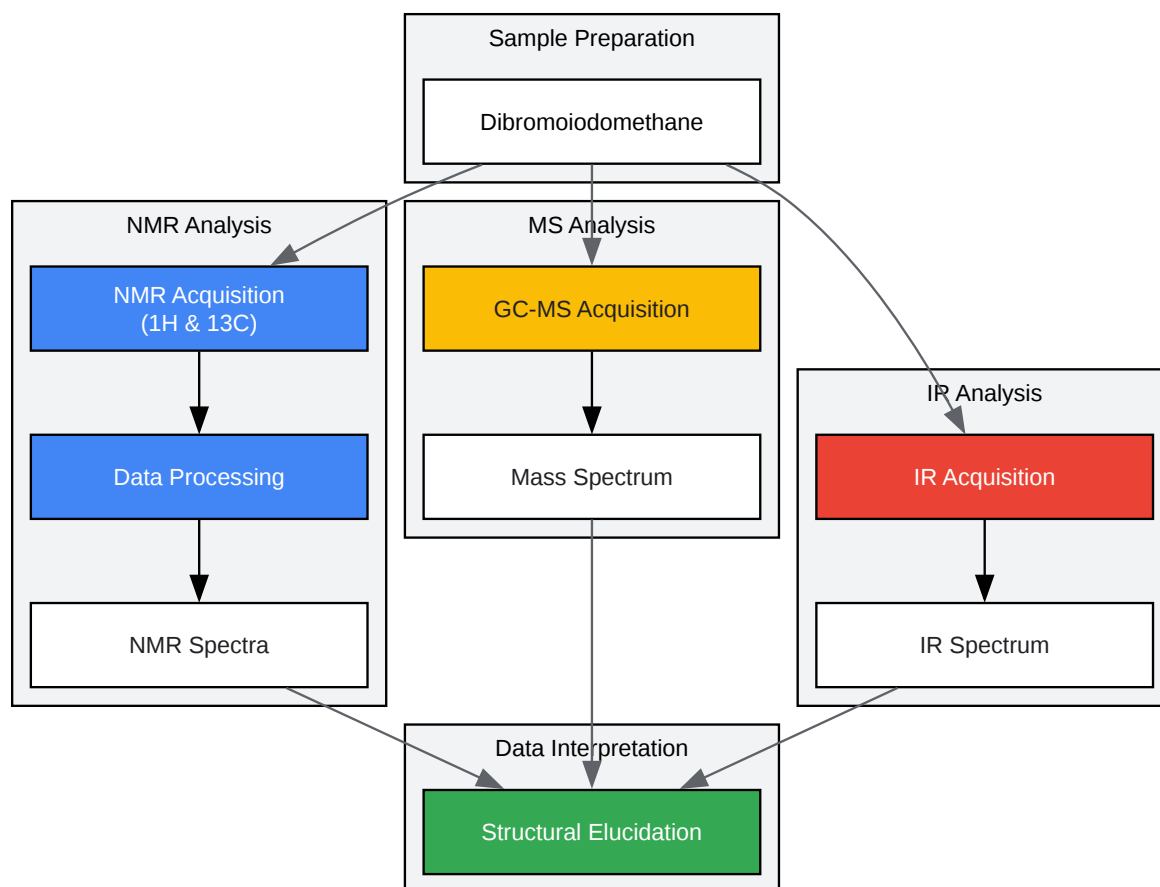
- The spectrum is usually recorded over the mid-IR range (4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **dibromiodomethane** (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
  - Injector: Split/splitless injector, typically operated at 250°C with a split ratio of 50:1.
  - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness, DB-5ms or equivalent).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 350.
  - Ion Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.
- Data Analysis: Identify the peak corresponding to **dibromiodomethane** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **dibromiodomethane**.



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Caption: Spectroscopic analysis workflow for **dibromiodomethane**.

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